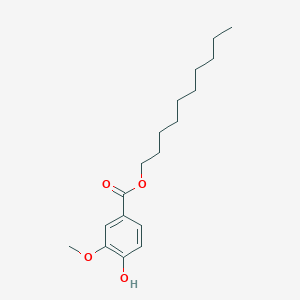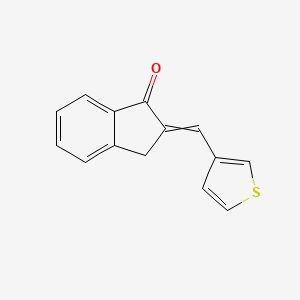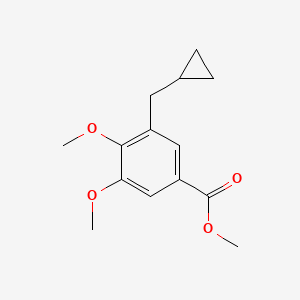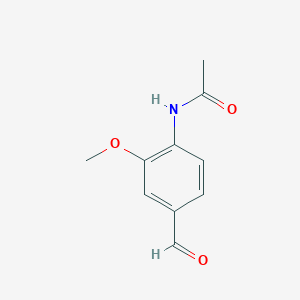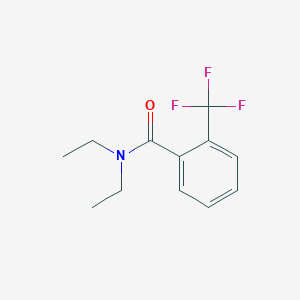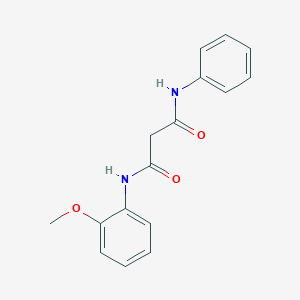
N'-(2-methoxyphenyl)-N-phenylpropanediamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N’-phenylmalonamide is an organic compound characterized by the presence of both methoxy and phenyl groups attached to a malonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-phenylmalonamide typically involves the reaction of 2-methoxyaniline with phenylmalonic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-N’-phenylmalonamide may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methoxyphenyl)-N’-phenylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N’-phenylmalonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylmalonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)-N’-phenylurea: Shares structural similarities but differs in its functional groups.
N-(2-methoxyphenyl)-N’-phenylacetamide: Another related compound with distinct chemical properties.
Uniqueness: N-(2-methoxyphenyl)-N’-phenylmalonamide is unique due to its specific combination of methoxy and phenyl groups attached to a malonamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N'-(2-methoxyphenyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-10-6-5-9-13(14)18-16(20)11-15(19)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Clé InChI |
HVPGTKWLDDFOHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-Butyl-4-chloro-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B8642542.png)
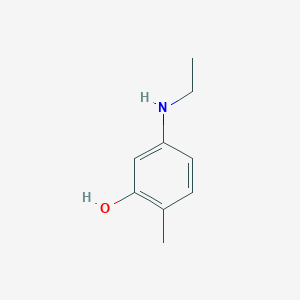
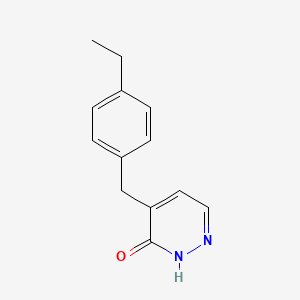
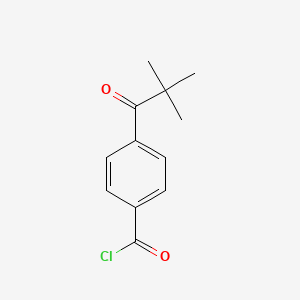
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)
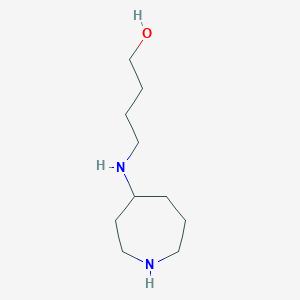
![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)
